molecular formula C22H21FN2O4S2 B6504856 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 951460-35-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B6504856
CAS No.: 951460-35-8
M. Wt: 460.5 g/mol
InChI Key: YWVRXZOFKKZPQN-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. The benzenesulfonyl group is introduced through a sulfonation reaction, followed by the attachment of the 4-fluoro-3-methylbenzene-1-sulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products of these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The precise molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide

Uniqueness: This compound is unique due to its specific substitution pattern and the presence of both sulfonamide and tetrahydroquinoline moieties

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-16-14-20(11-12-21(16)23)30(26,27)24-18-10-9-17-6-5-13-25(22(17)15-18)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVRXZOFKKZPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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